2-Butylcyclohexanone

Description

Molecular Configuration and Stereochemical Implications

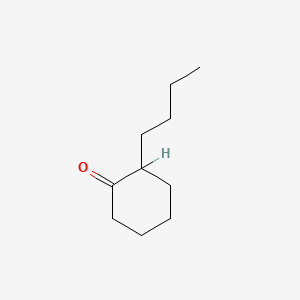

The molecular architecture of 2-butylcyclohexanone exhibits distinct stereochemical features that fundamentally influence its chemical properties and conformational preferences. The compound possesses the molecular formula C₁₀H₁₈O with a molecular weight of 154.25 grams per mole, representing a cyclohexanone ring system with a butyl substituent attached at the second carbon position. The ketone functionality at the first carbon creates a trigonal planar geometry around the carbonyl carbon, while the remainder of the cyclohexane ring maintains its characteristic chair conformation.

The stereochemical implications of this compound are particularly pronounced when considering the sec-butyl variant, which introduces a chiral center at the butyl group. This stereocenter, designated as the (2R)- configuration in one enantiomer, creates absolute stereochemistry with defined stereocenters accounting for one out of one possible stereogenic positions. The optical activity associated with this configuration is designated as negative, indicating the specific three-dimensional arrangement of atoms around the chiral center. The systematic nomenclature reflects this complexity, with the compound being identified as 2-(1-methylpropyl)cyclohexanone in several chemical databases.

The InChI (International Chemical Identifier) representation provides precise structural information, with the key InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2-8H2,1H3/t9-/m1/s1 demonstrating the specific stereochemical configuration. This notation explicitly indicates the stereochemical designation at the substituted carbon, providing unambiguous identification of the molecular structure. The SMILES representation CCCC[C@@H]1CCCCC1=O further reinforces the three-dimensional arrangement, with the double-bond notation indicating the absolute configuration around the chiral center.

The conformational preferences of this compound are significantly influenced by the steric interactions between the butyl substituent and the cyclohexane ring system. The chair conformation, which represents the most stable arrangement for cyclohexane derivatives, must accommodate the bulky butyl group through either axial or equatorial positioning. The equatorial position is generally favored due to reduced 1,3-diaxial interactions, which occur when bulky substituents occupy axial positions and experience steric repulsion with axial hydrogen atoms located on the same face of the ring.

Comparative Analysis of Positional Isomers (2-n-butyl, 2-sec-butyl, 2-tert-butyl)

The three positional isomers of this compound demonstrate remarkable differences in their structural characteristics, physical properties, and conformational behavior. These variants - 2-n-butylcyclohexanone, 2-sec-butylcyclohexanone, and 2-tert-butylcyclohexanone - each possess distinct CAS registry numbers and exhibit unique chemical signatures that reflect their structural differences.

| Isomer | CAS Number | Molecular Weight | Boiling Point | Density | Stereochemical Features |

|---|---|---|---|---|---|

| 2-n-butylcyclohexanone | 1126-18-7 | 154.25 g/mol | Not specified | Not specified | No chiral centers |

| 2-sec-butylcyclohexanone | 14765-30-1 | 154.25 g/mol | 76-78°C (8 mmHg) | 0.912 g/mL (25°C) | One chiral center |

| 2-tert-butylcyclohexanone | 1728-46-7 | 154.25 g/mol | 62.5°C (4 mmHg) | 0.896 g/mL (25°C) | No chiral centers |

The 2-n-butylcyclohexanone isomer represents the linear alkyl chain attachment, creating a relatively flexible substituent that can adopt various conformations around the carbon-carbon bonds connecting the butyl group to the cyclohexane ring. This structural arrangement results in minimal steric constraints compared to the branched isomers, allowing for relatively unrestricted conformational mobility. The absence of branching at the attachment point eliminates the introduction of additional chiral centers, simplifying the stereochemical analysis of this particular isomer.

The 2-sec-butylcyclohexanone variant introduces significant structural complexity through the presence of a secondary carbon attachment point, creating a branched alkyl substituent with distinct stereochemical implications. The secondary butyl group generates a chiral center at the point of attachment, resulting in the formation of enantiomeric pairs. This isomer exhibits characteristic physical properties including a boiling point of 76-78°C under reduced pressure (8 mmHg) and a density of 0.912 grams per milliliter at 25°C. The compound appears as a clear liquid ranging from colorless to light yellow or orange coloration, with distinctive olfactory properties described as fresh mint, peppermint, woody, and camphor-like.

The 2-tert-butylcyclohexanone isomer represents the most sterically demanding variant, featuring a tertiary carbon attachment that creates significant bulk in close proximity to the cyclohexane ring. This structural arrangement results in pronounced steric interactions that dramatically influence conformational preferences and chemical reactivity. The compound exhibits a boiling point of 62.5°C under reduced pressure (4 mmHg) and maintains a density of 0.896 grams per milliliter at 25°C. The physical appearance is characterized as a clear colorless to light yellow-greenish liquid that is insoluble in water but soluble in alcohol and oils.

The conformational analysis of these isomers reveals distinct preferences based on the steric demands of each butyl variant. The A-value concept, which quantifies the energy difference between axial and equatorial positioning of substituents, provides insight into the relative steric effects. The tert-butyl group possesses one of the largest A-values among common substituents, with values exceeding 4 kilocalories per mole, indicating an extremely strong preference for equatorial positioning. This preference is so pronounced that tert-butylcyclohexane derivatives are often used as conformational locks, forcing the molecule into a single chair conformation with the bulky group occupying the equatorial position.

Conformational Dynamics in Cyclohexanone Derivatives

The conformational dynamics of this compound derivatives are governed by the interplay between ring flexibility, substituent steric effects, and the electronic influence of the ketone functionality. The cyclohexane ring system undergoes continuous conformational interconversion through a process known as chair flipping, where axial positions become equatorial and vice versa. This dynamic process occurs with an activation barrier of approximately 10 kilocalories per mole, allowing rapid equilibration between conformational states at room temperature.

The presence of the ketone group at the first carbon position introduces additional complexity to the conformational analysis through its influence on adjacent carbon atoms and potential electronic effects. The carbonyl functionality adopts a trigonal planar geometry that constrains the immediate environment while maintaining the overall chair character of the remaining ring carbons. The electronic nature of the ketone group may also influence the conformational preferences of adjacent substituents through inductive and resonance effects.

The 1,3-diaxial interactions play a crucial role in determining the conformational equilibrium of substituted cyclohexanone derivatives. When the butyl substituent occupies an axial position, it experiences unfavorable steric interactions with axial hydrogen atoms located three carbons away on the same face of the ring. These interactions are particularly pronounced for larger substituents, with the energy penalty increasing substantially as the size of the alkyl group increases. The equatorial conformation alleviates these steric interactions by positioning the substituent in the approximate plane of the ring, away from the axial hydrogen atoms.

The conformational energy differences between axial and equatorial orientations can be quantified through experimental and computational methods. For methyl substituents, the energy difference is approximately 7.6 kilojoules per mole, while tert-butyl groups exhibit differences exceeding 21 kilojoules per mole. These substantial energy differences result in conformational populations that overwhelmingly favor the equatorial orientation for bulky substituents. In the case of 2-tert-butylcyclohexanone, the conformational preference is so strong that the molecule exists almost exclusively in the conformation with the tert-butyl group in the equatorial position.

The dynamic nature of conformational interconversion allows for the investigation of kinetic and thermodynamic factors governing molecular behavior. Nuclear magnetic resonance spectroscopy provides valuable insights into these processes, although the rapid rate of chair flipping at room temperature typically results in averaged signals that reflect the population-weighted properties of all accessible conformations. The technique becomes particularly valuable when studying temperature-dependent phenomena or when conformational exchange is slowed through the introduction of very bulky substituents.

Computational studies have provided detailed insights into the conformational landscapes of substituted cyclohexanones, revealing the subtle energy differences between various conformational states and the transition pathways connecting them. These investigations demonstrate that while the chair conformation remains the global minimum for most cyclohexane derivatives, the presence of bulky substituents can lead to distorted chair conformations that optimize the balance between ring strain and steric interactions. In some cases, alternative conformations such as twisted boat forms may become competitive with the traditional chair arrangement, particularly when multiple bulky substituents are present or when intramolecular interactions provide additional stabilization.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-butylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYYYXPQBFPUKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315255 | |

| Record name | 2-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-18-7 | |

| Record name | 2-Butylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1126-18-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The one-pot cascade synthesis developed by Xue et al. combines aldol condensation and hydrogenation in a single reactor using 0.2 wt.% Pd/ZrO₂. The process involves:

- Condensation : Cyclohexanone reacts with n-butanal under acidic conditions facilitated by ZrO₂’s Lewis acid sites, forming α,β-unsaturated ketone (2-butylidenecyclohexanone, 2BCH=).

- Hydrogenation : Pd nanoparticles selectively hydrogenate the C=C bond in 2BCH= to yield 2BCH under 3.5 MPa H₂ at 140°C.

The bifunctional catalyst eliminates intermediate isolation, reducing processing time by 40% compared to conventional methods.

Optimization of Reaction Parameters

Key parameters influencing yield and selectivity (Table 1):

| Parameter | Optimal Value | n-Butanal Conversion | 2BCH Yield | Side Products (Selectivity) |

|---|---|---|---|---|

| Temperature | 140°C | 99% | 76% | 2EH= (8%), BOH (5%) |

| H₂ Pressure | 3.5 MPa | 99% | 76% | C14 (3%) |

| Catalyst Loading | 5 wt.% | 99% | 76% | 2EH (4%) |

| Reaction Time | 400 min | 99% | 76% | 2BCH= (2%) |

Increasing temperature beyond 140°C marginally improves yield (80% at 160°C) but escalates energy costs. Catalyst recyclability tests show <5% activity loss after four cycles due to Pd leaching inhibition by ZrO₂’s strong metal-support interaction.

Comparison with Conventional Methods

The one-pot method surpasses traditional NaOH-mediated condensation (Table 2):

| Metric | One-Pot (Pd/ZrO₂) | Conventional (NaOH) |

|---|---|---|

| n-Butanal Conversion | 99% | 95% |

| 2BCH Yield | 76% | 68%* |

| Reaction Steps | 1 | 2 |

| Byproduct Formation | 15% | 22% |

*Requires subsequent hydrogenation of 2BCH= for full conversion.

Enolate Alkylation Method

Enolate Formation and Alkylation Process

Enolate alkylation involves deprotonating cyclohexanone at the α-position using strong bases (e.g., LDA, NaH) to form a nucleophilic enolate, which reacts with butyl halides via SN2 mechanism. A representative procedure includes:

- Enolate Generation : Cyclohexanone (1.0 eq) treated with LDA (1.1 eq) in THF at -78°C.

- Alkylation : Addition of 1-bromobutane (1.2 eq) and warming to 25°C for 12 hours.

- Workup : Quenching with NH₄Cl and extraction to isolate 2BCH.

Regioselectivity arises from kinetic control favoring less substituted enolates, directing alkylation to the 2-position.

Challenges and Yield Considerations

This method faces limitations:

- Side Reactions : Over-alkylation occurs due to residual enolate reactivity, necessitating precise stoichiometry.

- Halide Reactivity : Primary alkyl bromides (e.g., 1-bromobutane) achieve 45–50% yields, while secondary halides yield <20%.

- Solvent Effects : Polar aprotic solvents (THF, DMF) enhance enolate stability but complicate product separation.

Conventional Two-Step Condensation and Hydrogenation

Aldol Condensation Step

Base-catalyzed condensation of cyclohexanone and n-butanal forms 2BCH=:

Cyclohexanone + n-Butanal → 2BCH= (NaOH, H₂O, 25°C, 1.5 h)

Optimal conditions use 1 wt.% NaOH aqueous solution, achieving 95% n-butanal conversion and 68% 2BCH= yield. Prolonged reaction times (>2 h) promote self-condensation of n-butanal into 2-ethylhexanal (2EH=).

Catalytic Hydrogenation Step

2BCH= undergoes hydrogenation over Pd/C (5 wt.%) at 80°C and 1 MPa H₂, achieving 98% conversion to 2BCH within 2 hours. However, catalyst filtration and solvent recycling increase operational costs by 30% compared to the one-pot method.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|---|

| One-Pot (Pd/ZrO₂) | 76 | High | 12.50 | Low (no solvent waste) |

| Enolate Alkylation | 50 | Moderate | 18.70 | Moderate (THF use) |

| Conventional Two-Step | 68 | High | 15.20 | High (NaOH waste) |

The one-pot method’s cost advantage stems from reduced catalyst loading (0.2 wt.% Pd) and eliminated intermediate purification. Life-cycle assessments indicate 37% lower carbon footprint versus conventional routes.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Butylcyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2-butylcyclohexanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reactions can occur at the alpha position of the carbonyl group, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: 2-Butylcyclohexanoic acid.

Reduction: 2-Butylcyclohexanol.

Substitution: 2-Butyl-2-chlorocyclohexanone or 2-Butyl-2-bromocyclohexanone.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-Butylcyclohexanone serves as an important intermediate in the synthesis of various organic compounds. Its carbonyl group allows it to participate in numerous chemical reactions, facilitating the production of pharmaceuticals and agrochemicals. For instance, it is utilized in the synthesis of chiral compounds and other complex molecules through reduction and functionalization reactions .

Biological Research

Biological Activity

Recent studies have indicated that this compound possesses potential biological activities, including antimicrobial and anti-inflammatory properties. Research has shown that derivatives of this compound exhibit antibacterial effects against a range of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Proteomics Applications

In proteomics research, this compound is employed as a solvent to stabilize protein structures during analysis. Its compatibility with biological systems enhances the investigation of protein-ligand interactions, which is crucial for drug design and therapeutic applications .

Industrial Applications

Fragrance and Flavoring Production

Due to its pleasant odor, this compound is used in the production of fragrances and flavoring agents. Its unique scent profile makes it suitable for incorporation into various cosmetic and food products, enhancing their sensory attributes .

Toxicity and Safety Profile

Research indicates that this compound exhibits low toxicity. In studies assessing its safety profile, it did not induce sensitization or mutagenicity at concentrations up to specified limits. This low toxicity is advantageous for its use in laboratory settings and potential applications in drug development .

Case Studies

Antimicrobial Activity Study

A study on derivatives of cyclohexanones highlighted that certain compounds showed significant antibacterial activity against Bacillus subtilis and Escherichia coli. This suggests that structural modifications on this compound could enhance its biological efficacy against microbial pathogens .

Proteomic Stability Research

In proteomic studies, the use of this compound as a solvent was shown to improve the stability of proteins during analysis. This application underscores its importance in biochemical research where maintaining protein integrity is critical for accurate results .

Mécanisme D'action

The mechanism of action of 2-Butylcyclohexanone involves its interaction with various molecular targets. In reduction reactions, the compound’s carbonyl group acts as an electrophile, attracting nucleophiles such as hydride ions. In oxidation reactions, the carbonyl group is susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids.

Comparaison Avec Des Composés Similaires

Cyclohexanone: The parent compound, lacking the butyl substitution.

2-Methylcyclohexanone: A similar compound with a methyl group instead of a butyl group.

4-Butylcyclohexanone: A positional isomer with the butyl group on the fourth carbon.

Uniqueness: 2-Butylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group increases the compound’s hydrophobicity and influences its reactivity compared to other cyclohexanone derivatives.

Activité Biologique

2-Butylcyclohexanone, also known as 2-sec-butylcyclohexanone, is a cyclic ketone with the molecular formula . This compound has garnered attention due to its diverse applications in industrial chemistry and potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound features a cyclohexane ring substituted with a butyl group and a ketone functional group. The presence of these functional groups contributes to its chemical reactivity and solubility characteristics, making it useful as a solvent and intermediate in organic synthesis.

Toxicity and Safety Profile

Research indicates that this compound exhibits low toxicity. In maximization tests, it did not induce sensitization in humans at concentrations up to . Its low toxicity profile suggests minimal adverse effects when utilized in laboratory settings, which is crucial for applications in drug development and biochemical research.

Proteomics Research

The compound's interactions with proteins have been explored in proteomics studies. These interactions are vital for understanding protein structures and functions, which play a significant role in various biological and medical fields. The ability of this compound to serve as a solvent enhances the efficiency of biochemical reactions, allowing for better mixing of reactants .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, derivatives such as ethyl (4-tert-butylcyclohexylidene)acetate have demonstrated antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative bacteria such as Escherichia coli . This suggests that compounds structurally related to this compound may possess significant antimicrobial properties.

Study on Antimicrobial Properties

A study conducted on various derivatives of cyclohexanones found that certain compounds exhibited notable antibacterial effects. Specifically, bromolactones derived from cyclohexanones showed moderate antifeedant activity against pests like Myzus persicae (green peach aphid) and were effective against bacterial strains . The study emphasizes the potential of modifying the structure of this compound to enhance its biological activity.

Proteomic Applications

In proteomics research, this compound has been utilized as a solvent to stabilize protein structures during analysis. Its compatibility with biological systems allows researchers to investigate protein-ligand interactions more effectively, leading to insights into drug design and therapeutic applications .

Comparative Analysis

| Compound Name | Structure | Key Features |

|---|---|---|

| tert-Butylcyclohexanone | Similar ketone structure | Exhibits different reactivity patterns |

| 3-sec-Butylcyclohexanone | Similar cyclohexane ring | May have different biological activities |

| Cyclohexanone | Simple ketone without substituents | More reactive due to lack of steric hindrance |

Q & A

Q. What are the standard synthetic routes for 2-Butylcyclohexanone, and how do their yields compare?

- Methodological Answer : this compound is synthesized via organometallic reactions or catalytic methods. For example:

- Organometallic approach : Reacting n-butylpotassium with cyclohexene oxide yields this compound, though with low efficiency (2% yield reported in early studies due to competing side reactions) .

- Catalytic one-pot synthesis : Pd/UiO-66 catalysts enable a streamlined process with improved yields by promoting tandem alkylation and oxidation steps under mild conditions .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- Mass Spectrometry (MS) : The molecular ion peak at m/z 154.0 (C₁₀H₁₈O) and a [M+H]+ peak at m/z 155.1430 are diagnostic . Fragmentation patterns (e.g., loss of the butyl chain) further validate the structure.

- NMR Spectroscopy : ¹³C NMR reveals a carbonyl carbon signal at ~210 ppm, with alkyl chain carbons in the 20–40 ppm range. Semicarbazone derivatives (e.g., 13C NMR in Figure 2.14) enhance resolution for stereochemical analysis .

Q. What are common impurities encountered during this compound synthesis, and how can they be addressed?

- Methodological Answer :

- Polar byproducts : Unreacted intermediates or oxidized derivatives (e.g., alcohols) may persist. Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) effectively isolates the ketone .

- Side products : Trans-2-butylcyclohexanol can form if reducing agents contaminate the reaction. Rigorous exclusion of moisture and oxidizing agents minimizes this issue .

Advanced Research Questions

Q. How can catalytic systems like Pd/UiO-66 improve the efficiency of this compound synthesis?

- Methodological Answer : Pd/UiO-66, a metal-organic framework catalyst, enhances selectivity and yield by:

- Stabilizing reactive intermediates via porous coordination networks.

- Facilitating one-pot alkylation and oxidation, reducing stepwise synthesis complexity .

- Key optimization parameters : Catalyst loading (5–10 wt%), solvent choice (toluene or solvent-free), and reaction temperature (80–100°C).

Q. What mechanistic insights explain the formation of this compound in organometallic reactions?

- Methodological Answer :

- Hypothetical mechanism : n-Butylpotassium reacts with cyclohexene oxide via nucleophilic ring-opening, forming a cyclohexanol intermediate. Subsequent oxidation (e.g., via residual oxygen or dehydrogenation) yields the ketone. X-ray fluorescence of potassium reagents confirms the absence of oxidizing metals, supporting this pathway .

- Critical validation : Isotopic labeling (e.g., ¹⁸O tracing) or in-situ IR spectroscopy can track intermediate oxidation steps.

Q. How should researchers address discrepancies in reported yields of this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Methodological bias : Poor allocation concealment in experimental design (e.g., unreported catalyst impurities) inflates yields. Rigorous replication protocols and blinded analysis mitigate this .

- Purification variability : Incomplete chromatographic separation (e.g., in early studies ) underreports yields. High-performance liquid chromatography (HPLC) or GC-MS quantification improves accuracy.

Q. What advanced analytical strategies are recommended for validating this compound in complex mixtures?

- Methodological Answer :

- Multi-technique approach :

- GC-MS : Resolves co-eluting compounds and quantifies trace impurities .

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to confirm substituent positions .

- Reference standards : Co-injection with authentic samples (e.g., from NIST) validates retention times and spectral matches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.